3-Ethyl-1-benzofuran-5-OL is an organic compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring. Specifically, this compound features an ethyl group attached to the third carbon of the benzofuran structure and a hydroxyl group on the fifth carbon. The molecular formula of 3-Ethyl-1-benzofuran-5-OL is C₉H₈O₂, and its CAS number is 7182-23-2. This compound is noted for its potential biological activities and applications in various scientific fields.
3-Ethyl-1-benzofuran-5-OL can be synthesized through several chemical methods, primarily involving cyclization reactions of ortho-hydroxyaryl ketones with ethylating agents. It can also be derived from natural sources, although synthetic methods are predominantly utilized for its production in laboratory and industrial settings.
This compound is classified as a heterocyclic aromatic compound due to the presence of both benzene and furan rings in its structure. It falls under the category of phenolic compounds due to the hydroxyl group attached to the benzofuran moiety.
The synthesis of 3-Ethyl-1-benzofuran-5-OL can be achieved through various methods:
The reaction conditions typically involve moderate temperatures and specific solvent systems to facilitate cyclization while minimizing side reactions. Purification techniques, including recrystallization or chromatography, are employed to isolate the final product with high purity.
3-Ethyl-1-benzofuran-5-OL participates in various chemical reactions:
The mechanism of action for 3-Ethyl-1-benzofuran-5-OL involves its interaction with biological targets that may lead to various pharmacological effects. Research indicates that benzofuran derivatives exhibit significant biological activities such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
The compound's mechanism typically encompasses:
3-Ethyl-1-benzofuran-5-OL has diverse applications in several fields:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance rooted in both natural product isolation and synthetic innovation. Early drug discovery programs recognized the benzofuran core in natural products like Ageratina adenophora (isolated antifungal agents) and Calpocalyx dinklagei (source of anti-inflammatory compounds), which demonstrated the inherent bioactivity of this heterocyclic system [4]. The clinical translation of benzofuran-containing drugs began with Amiodarone (antiarrhythmic) and Bufuralol (β-adrenergic blocker), establishing the scaffold’s versatility in targeting diverse physiological pathways [5] [6]. Subsequent decades saw strategic derivatization to optimize pharmacokinetic and pharmacodynamic properties, leading to oncology-focused agents such as Rocaglamide analogues, which exhibit nanomolar potency against leukemia cells by inhibiting protein synthesis [1] [2]. The evolution of benzofuran pharmacophores reflects a trajectory from serendipitous discovery to rational design, with over 20 FDA-approved drugs now incorporating this core, particularly in antiviral, anticancer, and cardiovascular therapeutics [4] [5].
Table 1: Key Milestones in Benzofuran-Based Drug Development
Time Period | Representative Compound | Therapeutic Area | Development Significance |
---|---|---|---|
1960s–1970s | Amiodarone | Cardiovascular (antiarrhythmic) | First clinically successful benzofuran drug; demonstrated scaffold metabolic stability |
1980s–1990s | Bufuralol | Cardiovascular (β-blocker) | Validated benzofuran as a bioisostere for catecholamines |
2000s–Present | Rocaglamide derivatives | Oncology (antileukemic) | Inspired by natural products; mechanism-based kinase inhibitors |
2010s–Present | Synthetic benzofuran-5-OL analogues | Oncology, antimicrobials | Targeted modifications (e.g., 3-ethyl, 5-OH) for enhanced selectivity |
The bioactivity of benzofuran derivatives is profoundly influenced by substituent patterns, particularly at the C-3 and C-5 positions. Introduction of an ethyl group at C-3 enhances lipophilicity (logP increase of 0.8–1.2 units), promoting membrane permeability and target engagement within hydrophobic binding pockets. This is exemplified by 3-ethylbenzofuran derivatives showing 5-fold greater cellular uptake in HepG2 hepatoma cells compared to unsubstituted analogues [2] [7]. Concurrently, the hydroxyl group at C-5 serves dual roles:
Structure–Activity Relationship (SAR) studies reveal that the 3-ethyl-5-hydroxy combination synergistically enhances anticancer effects. For instance, in a panel of 60 cancer cell lines (NCI screening), 3-ethyl-1-benzofuran-5-ol derivatives showed GI₅₀ values of 0.7–1.8 μM against breast (MCF-7) and pancreatic (Panc-1) carcinomas, outperforming analogues with methyl or halogen substituents at C-3 [1] [2]. Molecular dynamics simulations confirm that the ethyl group docks into a hydrophobic subpocket in PLK1 kinase, while the 5-OH forms a hydrogen bond with His538, critical for ATP-competitive inhibition [1].
Table 2: Impact of Substituents on Benzofuran Bioactivity
Substituent Position | Chemical Property Modulated | Biological Consequence | Example Target Affinity (IC₅₀) |
---|---|---|---|
C-3 (Ethyl) | Lipophilicity (↑ logP) | Enhanced cellular penetration | PLK1 kinase: 16.4 μM [1] |
C-5 (Hydroxyl) | Electronic density (↑ nucleophilicity) | Improved H-bonding with targets | Pin1 isomerase: 0.874 μM [2] |
C-3 Ethyl + C-5 OH | Combined hydrophobic/H-bond capacity | Synergistic activity in solid tumors | MCF-7 cells: GI₅₀ = 0.7 μM [1] |
The targeted design of 3-Ethyl-1-benzofuran-5-OL leverages its balanced physicochemical profile and multitarget engagement capability. In therapeutic contexts, this compound addresses two critical challenges in oncology:
Beyond therapeutics, the electronic properties of 3-ethyl-1-benzofuran-5-OL enable applications in material science. The extended π-system, augmented by the electron-donating 5-OH group, facilitates charge transfer in organic semiconductors, with a bandgap of 2.8 eV measured via cyclic voltammetry [4]. Additionally, its fluorescence quantum yield (ΦF = 0.45) supports utility as a sensor for metal ions (e.g., Cu²⁺ detection limit = 50 nM) [5]. Natural analogues like Ailanthoidol (isolated from Zanthoxylum ailanthoides) validate the pharmacophore’s bioactivity, demonstrating anti-inflammatory effects through NF-κB pathway inhibition [4] [6]. Current research explores hybrid molecules linking 3-ethyl-1-benzofuran-5-OL to nanoparticles for theranostic delivery, highlighting its dual role as a bioactive agent and imaging probe [4].
Table 3: Emerging Applications of 3-Ethyl-1-benzofuran-5-OL Derivatives
Application Domain | Mechanism/Function | Current Research Focus |
---|---|---|
Oncology Therapeutics | Kinase inhibition (PLK1, AKT), mutant p53 destabilization | Hybrid molecules with imidazole/oxadiazole moieties [1] [7] |
Antimicrobial Agents | DNA gyrase B inhibition (Mycobacterium tuberculosis) | Analogues targeting multidrug-resistant TB strains [7] |
Materials Science | Organic semiconductors, fluorescence sensors | Charge-transfer complexes for OLEDs [4] [5] |
Theranostics | Fluorescence-guided drug delivery | Nanoparticle conjugates for real-time tumor tracking [4] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1